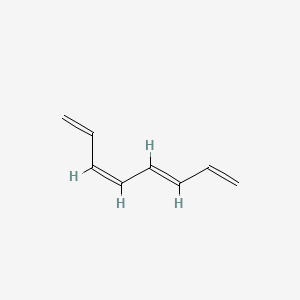
1,3,5,7-Octatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Octatetraene, also known as this compound, is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Materials
1,3,5,7-Octatetraene is of significant interest in the development of electronic materials due to its conjugated structure, which allows for efficient charge transport. Studies have shown that the compound exhibits interesting photophysical properties that can be harnessed in organic semiconductors and photovoltaic devices.
- Charge Transport : The conjugated nature of this compound facilitates charge transport, making it a candidate for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Nonlinear Optical Properties : Its ability to exhibit nonlinear optical properties makes it suitable for applications in optical limiting and frequency conversion devices. Research indicates that longer polyenes can serve as materials with useful nonlinear optical characteristics .
Photochemistry and Photoisomerization
The photochemical behavior of this compound is extensively studied due to its ability to undergo photoisomerization. This property is crucial for applications in molecular switches and photonic devices.
- Photoisomerization : In an n-hexane matrix maintained at boiling temperature, this compound has been observed to undergo photoisomerization . This reaction can be utilized in developing light-responsive materials.
- Fluorescence Studies : The compound has been used in fluorescence studies to understand the dynamics of excited states in linear polyenes. These studies provide insights into the electronic structure and dynamics of conjugated systems .
Theoretical Studies and Computational Chemistry
This compound serves as a model compound for theoretical investigations into the effects of substitution on polyenes. Computational studies help elucidate the mechanisms of electrocyclization reactions involving this compound.
- Electrocyclization Mechanisms : Recent computational investigations have focused on the substitution effects on the 8π electrocyclization of conjugated octatetraene. These studies reveal how substituents can influence reaction pathways and activation energies .
- Quantum Chemical Calculations : Quantum chemical methods are employed to identify optimal substitution patterns that enhance reactivity in electrocyclization processes. Such insights are valuable for designing new materials with tailored properties .
Propriétés
Formule moléculaire |
C8H10 |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
(3Z,5E)-octa-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2/b7-5-,8-6+ |
Clé InChI |
VXQUABLSXKFKLO-CGXWXWIYSA-N |
SMILES isomérique |
C=C/C=C/C=C\C=C |
SMILES canonique |
C=CC=CC=CC=C |
Synonymes |
1,3,5,7-octatetraene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















